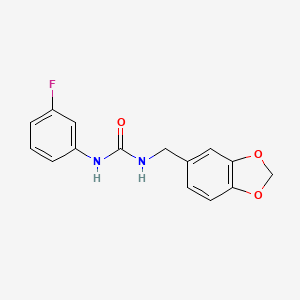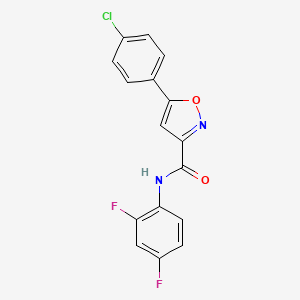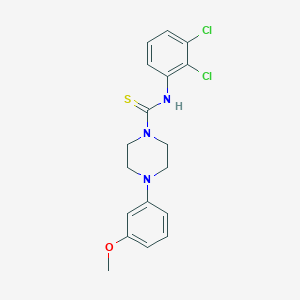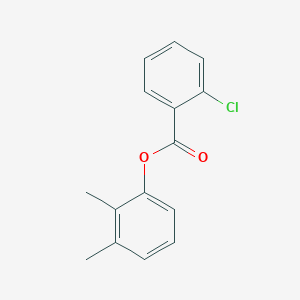
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea, also known as GW-501516, is a synthetic compound that acts as a selective agonist of the peroxisome proliferator-activated receptor δ (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes, but it has also gained popularity as a performance-enhancing drug in the athletic community. In
Mechanism of Action
Further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea and its effects on gene expression.
4. Combination therapies: N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea may be effective in combination with other drugs or therapies, and further research is needed to investigate potential synergistic effects.
Conclusion:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea is a synthetic compound that acts as a selective agonist of PPARδ. It has been the subject of numerous scientific studies investigating its potential therapeutic applications as well as its performance-enhancing effects. While further research is needed to fully understand the mechanism of action and long-term effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea, it has the potential to be a valuable tool in the treatment of metabolic disorders and cardiovascular disease, as well as a popular performance-enhancing drug in the athletic community.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea has a number of advantages and limitations for lab experiments, including:
Advantages:
1. Selective agonist: N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea is a selective agonist of PPARδ, which allows researchers to investigate the specific effects of PPARδ activation.
2. Potent: N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea is a potent agonist of PPARδ, which allows researchers to investigate the effects of PPARδ activation at low concentrations.
Limitations:
1. In vitro vs. in vivo effects: The effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea in vitro may not necessarily reflect its effects in vivo, which can make it difficult to extrapolate results from lab experiments to human subjects.
2. Dose-dependent effects: The effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea are dose-dependent, which can make it difficult to compare results from different studies.
Future Directions
There are a number of future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea, including:
1. Clinical trials: Further clinical trials are needed to investigate the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea in humans.
2. Long-term effects: The long-term effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea use in humans are not yet known, and further research is needed to investigate the potential risks associated with long-term use.
3.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications as well as its performance-enhancing effects. Some of the areas of research include:
1. Metabolic Disorders: N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to improve lipid and glucose metabolism, making it a potential treatment for metabolic disorders such as obesity and diabetes.
2. Cardiovascular Disease: N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to reduce inflammation and oxidative stress in the cardiovascular system, making it a potential treatment for cardiovascular disease.
3. Cancer: N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to inhibit the growth of certain types of cancer cells, making it a potential treatment for cancer.
4. Athletic Performance: N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to increase endurance and improve muscle recovery, making it a popular performance-enhancing drug in the athletic community.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylbutan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(10-11-16-6-3-2-4-7-16)21-20(23)22-19-13-12-17-8-5-9-18(17)14-19/h2-4,6-7,12-15H,5,8-11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQACGQHFUTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-phenylbutan-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(dimethylamino)carbonyl]-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4678135.png)
![2-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4678143.png)
![3-(1,3-benzodioxol-5-yl)-4-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4678154.png)
![2-(2-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4678156.png)

![({2-[(6-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4678165.png)

![3-(4-methylphenyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4678187.png)
![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)

![3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4678237.png)
![3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4678244.png)
